5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, with various substituents including a nitro group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioxo group can form covalent bonds with thiol groups in proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-5-nitro-phenyl)-furan-2-carbaldehyde: Shares the furan and nitro substituents but lacks the pyrimidine ring.
2-Methyl-5-nitrobenzaldehyde: Contains the nitro and methyl groups but lacks the furan and pyrimidine rings.
Thiourea derivatives: Share the thioxo group but differ in the rest of the structure
Uniqueness
5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is unique due to its combination of a furan ring, a pyrimidine ring, a nitro group, and a thioxo group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H11N3O5S |
---|---|
Molecular Weight |
357.3g/mol |
IUPAC Name |
5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11N3O5S/c1-8-2-3-9(19(22)23)6-11(8)13-5-4-10(24-13)7-12-14(20)17-16(25)18-15(12)21/h2-7H,1H3,(H2,17,18,20,21,25) |
InChI Key |
UXFDGLFBMZOLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.